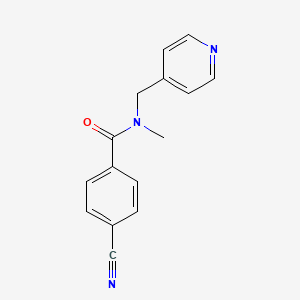
4-cyano-N-methyl-N-(4-picolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-methyl-N-(4-picolyl)benzamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of several enzymes and has been found to exhibit promising therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of 4-cyano-N-methyl-N-(4-picolyl)benzamide involves the inhibition of several enzymes, including histone deacetylases (HDACs), sirtuins, and phosphodiesterases (PDEs). HDACs and sirtuins are enzymes that regulate gene expression by modifying chromatin structure, while PDEs are enzymes that degrade cyclic nucleotides. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. In cancer cells, this compound has been shown to induce cell death by inhibiting HDACs and sirtuins, leading to the upregulation of pro-apoptotic genes. In neurodegenerative diseases, this compound has been found to protect neurons from damage by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the growth of several pathogens by blocking their replication and virulence.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyano-N-methyl-N-(4-picolyl)benzamide has several advantages as a research tool, including its potency, selectivity, and low toxicity. However, there are also some limitations to its use in lab experiments, including its solubility and stability. This compound is a hydrophobic compound that can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays. Additionally, this compound can be unstable under certain conditions, which can affect its activity and potency.
Zukünftige Richtungen
There are several future directions for the research on 4-cyano-N-methyl-N-(4-picolyl)benzamide, including the development of more potent and selective analogs, the identification of new targets and pathways, and the evaluation of its therapeutic potential in vivo. The synthesis of new analogs of this compound can help to improve its activity and selectivity, which can lead to the development of more effective therapies. Additionally, the identification of new targets and pathways can help to expand our understanding of the mechanisms of action of this compound and its potential applications in various diseases. Finally, the evaluation of its therapeutic potential in vivo can help to determine its safety and efficacy in animal models, which can pave the way for clinical trials in humans.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown great potential in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves the inhibition of several enzymes, leading to the modulation of various cellular processes. While there are some limitations to its use in lab experiments, the development of new analogs and the identification of new targets and pathways can help to overcome these challenges. Overall, this compound represents a valuable research tool and a potential therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 4-cyano-N-methyl-N-(4-picolyl)benzamide involves several steps, including the reaction of 4-cyanobenzoyl chloride with N-methyl-4-picolylamine in the presence of a base to form the intermediate product, which is then reacted with N-methylmorpholine to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-methyl-N-(4-picolyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the activity of several enzymes that are overexpressed in cancer cells, leading to cell death. In neurodegenerative diseases, this compound has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, this compound has been found to inhibit the growth of several pathogens, including bacteria and viruses.
Eigenschaften
IUPAC Name |
4-cyano-N-methyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18(11-13-6-8-17-9-7-13)15(19)14-4-2-12(10-16)3-5-14/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETRXFWAMCUBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


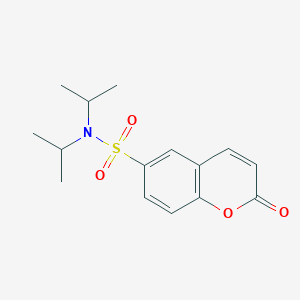
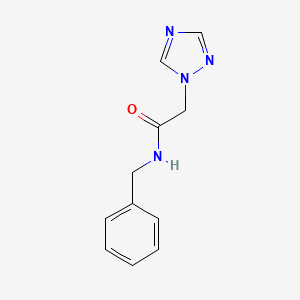
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
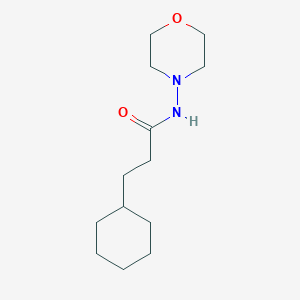
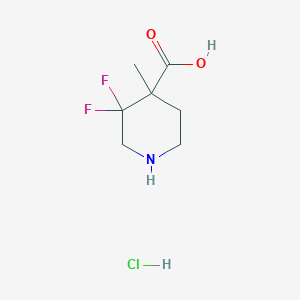
![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
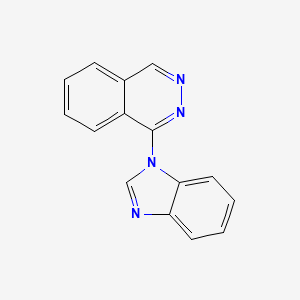
![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)

